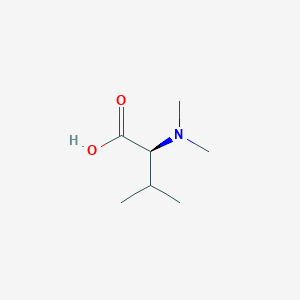

N,N-二甲基-L-缬氨酸

描述

N,N-Dimethyl-L-Valine is a derivative of the essential amino acid L-valine, which is important for protein synthesis in mammals. The modification of L-valine by dimethylation may affect its physical, chemical, and biological properties, potentially leading to applications in various fields, including chromatography, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of N,N-dimethyl-L-valine derivatives has been explored in several studies. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide has been described, which shows excellent stereoselectivity for various classes of compounds when used as a stationary phase in gas-liquid chromatography . Another study details the synthesis method of N-[7-(3,7-dimethyl-1,6-octadien-3-yl)-4-indolyl]-N-methyl-L-valine esters, which are essential precursors for tumor promoters . These methods highlight the versatility of N,N-dimethyl-L-valine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-L-valine derivatives can significantly influence their properties. For example, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined, revealing that the molecule is not planar and the thiadiazine ring is orthogonal to the plane passing through the aromatic ring . This non-planarity and the specific orientation of the rings can affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of N,N-dimethyl-L-valine derivatives can be inferred from their molecular structure. The steric hindrance and non-planarity observed in some derivatives may restrict rotation around certain bonds, influencing the outcome of chemical reactions . Additionally, the presence of dimethylamides in N,N-dimethyl-L-valine derivatives can lead to the formation of associated dimers through intermolecular hydrogen bonding, as seen in association studies .

Physical and Chemical Properties Analysis

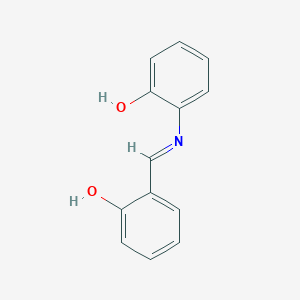

The physical and chemical properties of N,N-dimethyl-L-valine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the self-association of N,N-dimethylamides in carbon tetrachloride has been studied, revealing that the associated species is a dimer formed by two intermolecular hydrogen bonds . The thermodynamic quantities for the association have been determined, showing that derivatives with bulkier side chains have stronger intermolecular hydrogen bonding . Furthermore, the topological analysis of supramolecular chains of N-salicylidene-L-valine complexes provides insight into the structural features and potential reactivity of these compounds .

科学研究应用

药物合成

“N,N-二甲基-L-缬氨酸”是一种用于药物合成的合成中间体 . 它可以用于生产各种药物,为新疗法和治疗方法的开发做出贡献。

农药生产

“N,N-二甲基-L-缬氨酸”可用作合成农药的中间体 . 这种应用对作物保护和提高农业生产力至关重要。

半合成兽用抗生素的生产

该化合物还用于合成半合成兽用抗生素 . 这些抗生素在动物健康和疾病预防中发挥着至关重要的作用。

药物生产

“N,N-二甲基-L-缬氨酸”用于生产各种药物 . 其衍生物在临床应用中显示出良好的活性,例如青霉胺用于治疗免疫缺陷疾病,放线菌素D用于抗肿瘤治疗 .

抑制成纤维细胞增殖

“N,N-二甲基-L-缬氨酸”用于细胞培养中选择性地抑制成纤维细胞增殖 . 这种应用在组织工程和再生医学中尤为重要。

微生物制备

由于其高立体选择性、温和的反应条件和环保工艺,“N,N-二甲基-L-缬氨酸”的微生物制备正受到越来越多的关注 . 这种方法可分为三类:dl-缬氨酸的微生物不对称降解、d-氨基酰基酶对N-酰基-dl-缬氨酸的微生物立体选择性水解,以及d-乙内酰脲酶偶联d-氨基甲酰酶对dl-5-异丙基乙内酰脲的微生物特异性水解 .

安全和危害

作用机制

Target of Action

N,N-Dimethyl-L-Valine is a synthetic intermediate useful for pharmaceutical synthesis It is closely related to l-arginine, a conditionally-essential amino acid .

Mode of Action

It is known that it interferes with l-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .

Biochemical Pathways

It is known that it is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells .

属性

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451600 | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-32-0 | |

| Record name | N,N-Dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

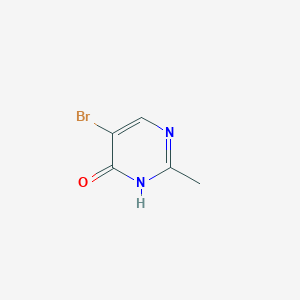

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?

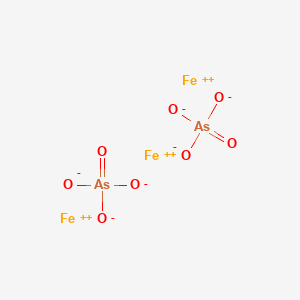

A1: N,N-Dimethyl-L-Valine acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).

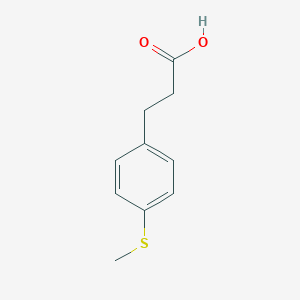

- Resolving malic acid enantiomers: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.

- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of N,N-Dimethyl-L-Valine confirmed the existence of an N,N-dimethyl-L-valine residue within the larger molecule [].

Q2: What are the advantages of using N,N-Dimethyl-L-Valine in chiral separations compared to other methods?

A2: While the provided research doesn't directly compare N,N-Dimethyl-L-Valine to other methods, some potential advantages can be inferred:

- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.

- Selectivity for α-hydroxy acids: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].

- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)